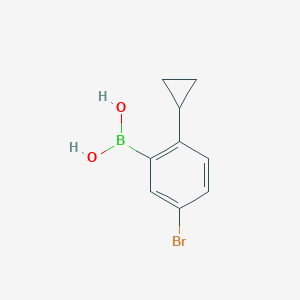
(5-Bromo-2-cyclopropylphenyl)boronic acid
Cat. No. B8735976
M. Wt: 240.89 g/mol
InChI Key: CKIIWQRWNBYJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08530388B2
Procedure details


To a solution of 5-bromo-2-cyclopropyliodobenzene (5.67 g, 0.018 mol) in anhydrous tetrahydrofuran (32 ml) at −78° C. is added isopropylmagnesium chloride (9.5 ml, 0.019 mol, 2M solution in THF) at such a rate as to maintain a temperature below −60° C. Once addition is complete the reaction mixture is stirred for 20 minutes at this temperature and then allowed to warm to room temperature and stir for an additional 2 hours. The solution is then cooled again to −78° C. and triisopropylborate (8.3 ml, 0.036 mol) is added dropwise. After stirring at this temperature for 10 minutes the solution is allowed to warm to room temperature and stir for an additional 2 hours. After quenching with 2M aqueous hydrochloric acid (20 ml) the reaction mixture is diluted with distilled water then extracted with ethyl acetate (×3). Organic fractions are combined, washed with distilled water and brine, then dried over magnesium sulfate and concentrated in vacuo. The crude solid is azeotroped with toluene (×3) then triturated with isohexane to afford 5-bromo-2-cyclopropylphenyl boronic acid as a cream solid.
Name
5-bromo-2-cyclopropyliodobenzene
Quantity
5.67 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:9]2[CH2:11][CH2:10]2)=[C:6](I)[CH:7]=1.C([Mg]Cl)(C)C.C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:9]2[CH2:11][CH2:10]2)=[C:6]([B:21]([OH:22])[OH:20])[CH:7]=1
|
Inputs


Step One
|
Name
|
5-bromo-2-cyclopropyliodobenzene
|
|
Quantity
|
5.67 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C1)I)C1CC1
|
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
8.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 20 minutes at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a temperature below −60° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Once addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir for an additional 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is then cooled again to −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at this temperature for 10 minutes the solution
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir for an additional 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After quenching with 2M aqueous hydrochloric acid (20 ml) the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is diluted with distilled water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with ethyl acetate (×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with distilled water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude solid is azeotroped with toluene (×3)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then triturated with isohexane
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(C1)B(O)O)C1CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
